1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
CAS No.: 899917-94-3
Cat. No.: VC11916382
Molecular Formula: C20H16Cl2N2OS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899917-94-3 |
|---|---|
| Molecular Formula | C20H16Cl2N2OS |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | (3,4-dichlorophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |
| Standard InChI | InChI=1S/C20H16Cl2N2OS/c21-15-9-8-14(12-16(15)22)18(25)24-19(26)17(13-6-2-1-3-7-13)23-20(24)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2 |
| Standard InChI Key | FTYXMLLCAPODOS-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound belonging to the diazaspiro class. It features a unique spirocyclic structure, which includes two rings sharing a common nitrogen atom. This compound is notable for its dichlorobenzoyl and phenyl groups, contributing to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the reaction of 3,4-dichlorobenzoyl isothiocyanate with 1,2-diphenylethylenediamine. This reaction is often facilitated by a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide or tetrahydrofuran.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-8-phenyldiazabicyclo[3.2.1]octane | Diazabicyclo structure | Antimicrobial |
| 1-(3-Chlorophenyl)-5-methylthiazolidine | Thiazolidine ring with similar substituents | Antitumor |
| 1-(2-Methylphenyl)-5-(trifluoromethyl)pyrazole | Pyrazole ring with diverse substituents | CNS activity |
1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione stands out due to its specific combination of spiro structure and thione functionality alongside the chlorinated aromatic system, which may confer unique biological properties not found in other similar compounds.
Research Findings
Research on this compound is ongoing, with a focus on its interaction studies to evaluate its safety and efficacy in medicinal applications. The unique structural features of this compound make it a subject of interest for further investigation into its potential biological activities and applications.
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